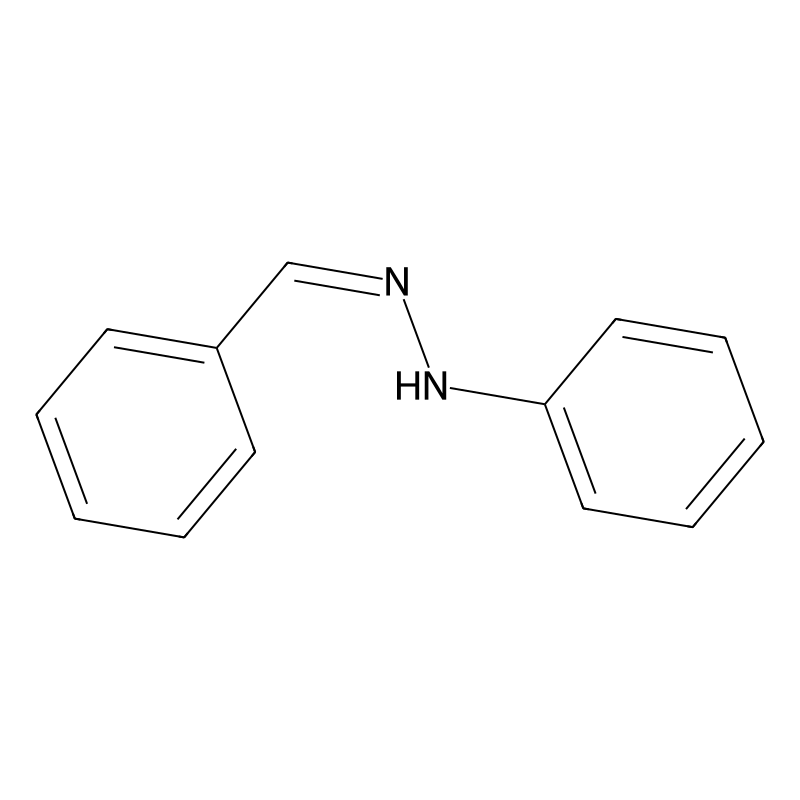

Benzaldehyde phenylhydrazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- [1] Organic Chemistry Portal - Hydrazone Formation

- [2] Synthesis of Novel Benzimidazole Derivatives Using Benzaldehyde Phenylhydrazone as Starting Material

Analytical Chemistry:

BPH exhibits characteristic properties that make it useful for analytical applications. Its unique structure allows for its detection through various spectroscopic techniques, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy [1]. Additionally, BPH can form complexes with certain metal ions, potentially enabling its use in metal ion detection methods [3].

- [1] PubChem - Benzaldehyde Phenylhydrazone:

- [3] Spectrophotometric Determination of Copper Using Benzaldehyde Phenylhydrazone

Material Science:

- [4] Synthesis and Photoluminescence Properties of Novel Benzaldehyde Phenylhydrazone Derivatives

- [5] Electrical and Optical Properties of Benzaldehyde Phenylhydrazone Based Schiff Bases: https://doi.10.1088/1367-8693/aa9e2b

Benzaldehyde phenylhydrazone is an organic compound formed through the condensation reaction of benzaldehyde and phenylhydrazine. Its chemical formula is , and it features a hydrazone functional group, characterized by the presence of a carbon-nitrogen double bond. This compound is typically a yellow to orange crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and ether.

Benzaldehyde phenylhydrazone formation is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the phenylhydrazine attacks the electrophilic carbon atom of the carbonyl group in the aldehyde. This results in the formation of a new C-N bond and the elimination of a water molecule.

- Toxicity: Limited data available on specific toxicity, but handling should follow general laboratory safety protocols for organic compounds.

- Flammability: May be combustible. Standard fire safety practices should be followed.

The formation of benzaldehyde phenylhydrazone occurs via the following reaction:

This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of benzaldehyde, leading to the formation of an intermediate which subsequently loses a molecule of water to yield the hydrazone. The reaction is catalyzed by acids, and its kinetics can vary depending on pH levels, with different steps being rate-determining under varying conditions .

Benzaldehyde phenylhydrazone can also participate in further

Benzaldehyde phenylhydrazone exhibits various biological activities. Research has shown it to possess antioxidant properties, which can be beneficial in combating oxidative stress in biological systems. Additionally, derivatives of benzaldehyde phenylhydrazone have been studied for their potential anticancer activities, as they may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

The synthesis of benzaldehyde phenylhydrazone can be achieved through several methods:

- Direct Condensation:

- Mix benzaldehyde with phenylhydrazine in an acidic medium (e.g., hydrochloric acid).

- Heat the mixture to facilitate the reaction and promote water removal.

- Isolate the product through crystallization.

- Solvent Evaporation:

- Microwave-Assisted Synthesis:

- Utilize microwave irradiation to enhance reaction rates and yields.

Benzaldehyde phenylhydrazone finds applications in various fields:

- Analytical Chemistry: It is used as a reagent for the qualitative and quantitative analysis of aldehydes and ketones.

- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.

Studies on benzaldehyde phenylhydrazone have focused on its interactions with various biological molecules and other chemical species. For instance:

- Charge Transfer Interactions: Research indicates that benzaldehyde phenylhydrazone exhibits charge transfer interactions that may influence its nonlinear optical properties, making it a candidate for applications in photonic devices .

- Complex Formation: Investigations into its ability to form complexes with metal ions have been conducted, which could lead to applications in coordination chemistry.

Benzaldehyde phenylhydrazone shares similarities with other hydrazones formed from different aldehydes or ketones. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Acetophenone phenylhydrazone | Derived from acetophenone; used in organic synthesis. | |

| 4-Chlorobenzaldehyde phenylhydrazone | Contains a chlorine substituent; shows different reactivity patterns. | |

| 2-Naphthaldehyde phenylhydrazone | Derived from naphthalene; exhibits distinct physical properties. |

Uniqueness: Benzaldehyde phenylhydrazone is notable for its stability and ease of synthesis compared to other hydrazones. Its biological activity also sets it apart, making it a subject of interest in medicinal chemistry.

Classical Condensation Reactions: Benzaldehyde and Phenylhydrazine

The formation of benzaldehyde phenylhydrazone follows the classical nucleophilic addition-elimination mechanism characteristic of carbonyl-hydrazine reactions. The fundamental reaction proceeds through the condensation of benzaldehyde (C₆H₅CHO) with phenylhydrazine (C₆H₅NHNH₂) to yield benzaldehyde phenylhydrazone and water as a byproduct. The stoichiometric equation for this transformation can be represented as:

C₆H₅CHO + C₆H₅NHNH₂ → C₆H₅CH=N-NHC₆H₅ + H₂O

The reaction typically occurs under mild conditions in alcoholic solvents such as methanol or ethanol, often at room temperature or with gentle heating. The process involves the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by proton transfer and subsequent elimination of water to form the characteristic C=N double bond of the hydrazone linkage.

Experimental studies have demonstrated that the reaction can be carried out efficiently using equimolar amounts of reactants in various solvent systems. The procedure described in laboratory manuals involves dissolving phenylhydrazine and glacial acetic acid in water, followed by the addition of benzaldehyde and allowing the mixture to stand with occasional shaking. The product is subsequently isolated through filtration, washing, and recrystallization to obtain pure benzaldehyde phenylhydrazone.

The geometric configuration of the resulting hydrazone preferentially adopts the (E)-configuration, where the phenyl group and the benzylidene group are positioned on opposite sides of the N=C double bond. This stereochemical preference has been confirmed through X-ray crystallographic studies and represents the thermodynamically more stable isomer due to reduced steric interactions between the bulky aromatic substituents.

Kinetic Studies on Hydrazone Formation Mechanisms

Comprehensive kinetic investigations have revealed that the formation of benzaldehyde phenylhydrazone proceeds through a well-defined two-step mechanism. The reaction pathway involves the initial formation of an aminomethanol intermediate, followed by its dehydration to yield the final hydrazone product. These mechanistic insights have been derived from detailed spectrophotometric studies conducted under controlled pH and temperature conditions.

The kinetic behavior exhibits a distinct pH-dependent profile, with the rate-determining step changing based on the acidity of the reaction medium. Below pH 5-6, the formation of the aminomethanol intermediate constitutes the rate-determining step, while above pH 5-6, the dehydration of the aminomethanol becomes rate-limiting. This mechanistic transition reflects the influence of protonation states on the reactivity of both the carbonyl substrate and the hydrazine nucleophile.

Quantitative analysis of reaction rates has been conducted using various substituted benzaldehydes, including 4-chlorobenzaldehyde, 1-naphthaldehyde, and 2-naphthaldehyde, in 50% aqueous ethanol at 25.0°C with an ionic strength of 0.20 M. The kinetic data demonstrate that the catalytic constants for hydronium ion catalysis remain remarkably consistent across different aldehyde substrates, suggesting a common mechanistic pathway for aromatic aldehyde-phenylhydrazine condensations.

The temperature dependence of the reaction rates has been systematically studied to determine activation parameters. While specific activation energies for benzaldehyde phenylhydrazone formation are not explicitly reported in the search results, related studies on acetophenone-phenylhydrazine reactions provide valuable insights into the energetics of hydrazone formation processes.

Acid/Base Catalysis in Aminomethanol Intermediate Formation

The role of acid-base catalysis in benzaldehyde phenylhydrazone formation has been extensively characterized through systematic pH variation studies. Both steps of the reaction mechanism - aminomethanol formation and subsequent dehydration - are subject to hydronium ion (H₃O⁺) catalysis, indicating the importance of protonation in facilitating these transformations.

General acid catalysis by carboxylic acids has been observed specifically for the aminomethanol formation step. This catalytic behavior follows Brønsted acid-base theory, where the effectiveness of catalysts correlates with their proton-donating ability. The Brønsted exponent (α) values provide quantitative measures of the sensitivity to acid strength, with different aromatic aldehyde systems exhibiting characteristic ranges.

Comparative studies have revealed interesting differences in catalytic behavior among various aldehyde substrates. The α Brønsted exponents for formyl-1,6-methanoannulenes are higher than those for benzaldehydes but smaller than those for naphthaldehydes, providing evidence for the aromatic character of different ring systems and their influence on reaction mechanisms.

The mechanistic understanding of acid catalysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by phenylhydrazine. Subsequently, protonation of the tetrahedral intermediate promotes water elimination and C=N double bond formation. The pH-dependent kinetic profiles demonstrate the delicate balance between these protonation equilibria and their impact on overall reaction rates.

Solvent Effects on Reaction Pathways

Solvent effects play a crucial role in determining the efficiency and selectivity of benzaldehyde phenylhydrazone formation. The dielectric constant of the solvent significantly influences the reaction's ability to accommodate charge separation during the various mechanistic steps. Solvents with higher dielectric constants generally provide better stabilization for charged intermediates and transition states, leading to enhanced reaction rates.

Studies on related acetophenone-phenylhydrazine systems have demonstrated that dipolar aprotic solvents can significantly alter reaction kinetics compared to protic solvents. The extended linear free energy relationship (LFER) analysis has been employed to quantify solvent effects, revealing that higher polarity media tend to increase the magnitudes of substituent constants and preserve resonance contributions from substituted carbonyl compounds.

The choice of solvent also affects the stereochemical outcome of hydrazone formation. Protic solvents such as methanol and ethanol favor the thermodynamically stable (E)-configuration through hydrogen bonding stabilization. In contrast, aprotic solvents may lead to different stereochemical preferences or kinetic product distributions.

Microenvironmental effects within different solvent systems influence the acid-base equilibria that govern the reaction mechanism. The pKa values of both reactants and intermediates are sensitive to solvent composition, thereby affecting the pH-dependent kinetic behavior observed in aqueous-organic solvent mixtures.

X-ray Crystallographic Studies of Coordination Complexes

Benzaldehyde phenylhydrazone demonstrates versatile coordination behavior in its metal complexes, with crystallographic studies revealing diverse structural arrangements [26] [27]. The compound typically coordinates to metal centers through its nitrogen donor atoms, forming both mononuclear and polynuclear complexes depending on the metal ion and reaction conditions [29] [31].

In coordination complexes with transition metals such as iron(III), nickel(II), copper(II), ruthenium(III), and palladium(II), benzaldehyde phenylhydrazone functions as a mononegative, bidentate ligand [26]. The deprotonation of the nitrogen-hydrogen bond during complex formation leads to the formation of hydrazonido complexes with characteristic coordination modes [27] [28].

Crystallographic analysis of phenylhydrazone coordination compounds reveals that the ligand predominantly adopts a κ²N,N side-on coordination mode due to deprotonation of the nitrogen-hydrogen bond [27] [28]. The molecular structures show that the titanium-nitrogen bond distances typically range from 2.07 to 2.14 Å, while the nitrogen-nitrogen bond lengths within the hydrazone unit measure approximately 1.33 to 1.37 Å [27].

| Complex Type | Coordination Mode | Metal-Nitrogen Distance (Å) | Nitrogen-Nitrogen Distance (Å) | Reference |

|---|---|---|---|---|

| Titanium(IV) | κ²N,N | 2.0714-2.1421 | 1.3285-1.3661 | [27] |

| Nickel(II) | Tridentate | 2.0221-2.5077 | 1.3396-1.3409 | [31] |

| Copper(II) | Bidentate | - | - | [30] |

The crystal packing in these coordination complexes is stabilized by intermolecular hydrogen bonding interactions and weak van der Waals forces [27] [29]. In some cases, additional coordination through donor substituents in the hydrazone backbone can lead to higher denticity coordination modes, such as κ³N,N,N or κ³N,N,O arrangements [27] [28].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁵N)

¹H Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of benzaldehyde phenylhydrazone reveals characteristic chemical shifts that confirm the hydrazone structure formation [9] [21]. The azomethine proton (CH=N) appears as a distinctive singlet in the range of 7.4 to 8.4 parts per million, representing one of the most diagnostic signals for hydrazone identification [20] [48].

The phenyl ring protons from both the benzaldehyde and phenylhydrazine moieties typically appear as multiplets in the aromatic region between 7.0 and 8.0 parts per million [9] [47]. The nitrogen-hydrogen proton signal, when present, is observed as a singlet between 8.0 and 8.35 parts per million and is exchangeable with deuterium oxide [20] [21].

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| Azomethine (CH=N) | 7.4-8.4 | Singlet | 1H | [20] |

| Aromatic protons | 7.0-8.0 | Multiplet | 10H | [9] |

| Nitrogen-hydrogen | 8.0-8.35 | Singlet | 1H | [20] |

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance analysis of benzaldehyde phenylhydrazone provides detailed structural information about the carbon framework [9] [21]. The azomethine carbon atom appears most downfield in the spectrum, typically observed in the range of 140.97 to 146.95 parts per million, confirming the formation of the carbon-nitrogen double bond [21] [48].

The aromatic carbon signals from both phenyl rings appear in the expected aromatic region between 120 and 140 parts per million [9] [21]. The carbon atoms directly attached to nitrogen or oxygen substituents show characteristic downfield shifts compared to unsubstituted aromatic carbons [21] [23].

In hydrazone derivatives, the carbon-13 nuclear magnetic resonance spectrum shows distinct patterns that can be used to differentiate between various tautomeric forms and to confirm the predominant hydrazone structure over alternative enamine forms [21] [45].

¹⁵N Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy provides valuable information about the electronic environment of nitrogen atoms in benzaldehyde phenylhydrazone [42] [44]. The hydrazone functional group exhibits characteristic nitrogen-15 chemical shifts that fall within specific ranges depending on the nitrogen's chemical environment [44] [45].

The imine nitrogen (=N-) in hydrazones typically resonates in the range of 330 to 340 parts per million, while the amino nitrogen (-N<) appears between 150 to 190 parts per million when referenced to liquid ammonia [44]. These chemical shift values are diagnostic for confirming the hydrazone structure and can be used to study tautomeric equilibria [43] [45].

| Nitrogen Type | Chemical Shift Range (ppm) | Reference Compound | Source |

|---|---|---|---|

| Imine nitrogen (=N-) | 330-340 | Liquid NH₃ | [44] |

| Amino nitrogen (-N<) | 150-190 | Liquid NH₃ | [44] |

Infrared Spectroscopy of Hydrazone Functional Groups

Infrared spectroscopy provides essential structural information for benzaldehyde phenylhydrazone through characteristic vibrational frequencies of functional groups [21] [23]. The hydrazone functional group exhibits distinctive stretching and bending vibrations that serve as fingerprint regions for structural identification [13] [25].

The carbon-nitrogen double bond (C=N) stretching vibration of the hydrazone group appears as a strong absorption band in the region of 1590 to 1630 wavenumbers [21] [23]. This frequency is diagnostic for the imine functionality and confirms the formation of the hydrazone linkage [21] [48]. The exact position within this range can be influenced by electronic effects from substituents on the aromatic rings [23] [25].

The nitrogen-hydrogen stretching vibration, when present, appears as a medium to strong band between 3193 and 3538 wavenumbers [21] [22]. This band is particularly useful for distinguishing between substituted and unsubstituted hydrazones [21] [23]. In coordination complexes, this band often disappears due to deprotonation of the nitrogen-hydrogen bond [21] [26].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| C=N stretching | 1590-1630 | Strong | Azomethine | [21] |

| N-H stretching | 3193-3538 | Medium-Strong | Hydrazone NH | [21] |

| Aromatic C-H | 3200-3400 | Weak-Medium | Aromatic CH | [23] |

| C-N stretching | 1200-1300 | Medium | Carbon-nitrogen | [25] |

| N-N stretching | 1100-1200 | Medium | Nitrogen-nitrogen | [23] |

Additional characteristic bands include aromatic carbon-hydrogen stretching vibrations around 3000 to 3100 wavenumbers and aromatic carbon-carbon stretching modes between 1400 and 1600 wavenumbers [23] [25]. The nitrogen-nitrogen stretching vibration typically appears as a medium intensity band in the range of 1100 to 1200 wavenumbers [21] [23].

The out-of-plane bending vibrations of aromatic hydrogen atoms and nitrogen-hydrogen groups provide additional structural information, typically appearing in the fingerprint region below 900 wavenumbers [23] [25]. These vibrations are particularly useful for confirming the planar or non-planar nature of the hydrazone structure [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of benzaldehyde phenylhydrazone reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [18] [19]. The molecular ion peak appears at mass-to-charge ratio 196, corresponding to the molecular formula C₁₃H₁₂N₂ [2] [3].

The fragmentation pattern of hydrazones typically shows the molecular ion as the base peak or a prominent peak, followed by characteristic losses that reflect the structural features of the compound [19] [20]. Common fragmentation pathways include the loss of phenyl radicals, hydrogen atoms, and nitrogen-containing fragments [18] [19].

Primary fragmentation of benzaldehyde phenylhydrazone involves alpha-cleavage adjacent to the nitrogen atoms, leading to the formation of characteristic fragment ions [18] [19]. The loss of a hydrogen atom from the molecular ion produces an [M-1]⁺ fragment, which is commonly observed in hydrazone mass spectra [19] [20].

| Fragment Ion | m/z Value | Loss from Molecular Ion | Proposed Structure | Reference |

|---|---|---|---|---|

| Molecular ion | 196 | - | C₁₃H₁₂N₂⁺- | [2] |

| [M-1]⁺ | 195 | -H | C₁₃H₁₁N₂⁺ | [19] |

| Benzyl cation | 91 | -C₆H₅N₂H | C₇H₇⁺ | [18] |

| Phenyl cation | 77 | -C₆H₇N₂H | C₆H₅⁺ | [18] |

Secondary fragmentation processes involve the cleavage of the hydrazone linkage, producing nitrogen-containing fragments and aromatic cations [18] [19]. The formation of the tropylium ion (m/z = 91) through benzyl cation rearrangement is a common pathway in aromatic hydrazones [18]. The phenyl cation at m/z = 77 represents another significant fragment resulting from the loss of the hydrazone moiety [18] [19].

Benzaldehyde phenylhydrazone demonstrates remarkable versatility in its coordination behavior with metal centers, exhibiting multiple binding modes that depend on the metal, reaction conditions, and substituents present. The coordination chemistry is particularly well-documented with titanium pentafulvene complexes, where systematic studies have revealed distinct coordination patterns [1] [2].

The most prevalent coordination mode observed is the κ²N,N side-on coordination, where the hydrazonido ligand binds through both nitrogen atoms following deprotonation of the N-H bond. This mode is characterized by balanced titanium-nitrogen bond lengths ranging from 2.07 to 2.14 Å, which correspond to single bonds according to covalent radii considerations [1]. The N-N bond in these complexes exhibits double bond character with distances between 1.33-1.37 Å, indicating significant π-electron delocalization [1]. These 18-electron complexes demonstrate high stability and restricted reactivity due to their saturated electronic configuration.

κ¹N coordination represents a distinct binding mode observed with cinnamon aldehyde phenylhydrazone, where insertion of the C═N double bond into the titanium-carbon exo bond occurs instead of simple deprotonation [1]. This coordination mode features a single titanium-nitrogen bond of approximately 1.99 Å, forming a hydrazido complex with 16-electron configuration. The newly formed carbon-carbon bond measures 1.57 Å, consistent with typical C(sp³)-C(sp³) single bonds [1].

More complex coordination modes include κ³N,N,N systems formed with 2-pyridinecarboxaldehyde phenylhydrazone, where consecutive N-H deprotonation and insertion occurs alongside coordination of the pyridine nitrogen [1]. The titanium-nitrogen bond lengths range from 2.06-2.09 Å for the hydrazido portion, while the pyridine coordination shows longer dative bonds around 2.27 Å [1].

κ³N,N,O coordination emerges from salicylaldehyde phenylhydrazone through double deprotonation of both N-H and O-H functions, creating highly stable 18-electron complexes [1]. The titanium-oxygen bond measures approximately 2.02 Å, while the titanium-nitrogen interactions show distances of 2.00-2.15 Å [1].

Regarding κ^S coordination modes, the research indicates limited success with sulfur-containing hydrazones. Studies with thiophene carbaldehyde phenylhydrazone showed that the sulfur atom does not provide additional coordination beyond the standard nitrogen-based binding [1], suggesting that κ^S coordination is not favored under typical reaction conditions with these ligand systems.

The coordination behavior extends beyond titanium to various transition metals, where hydrazones can adopt neutral NO bidentate coordination in lactam form, monoanionic NO bidentate coordination in lactim form, or dianionic NNO tridentate coordination depending on the metal and reaction conditions [3] [4].

Titanium Complexes with Pentafulvene Ligands

The interaction between benzaldehyde phenylhydrazone and bis(π–η⁵:σ–η¹-pentafulvene)titanium complexes represents a particularly fascinating area of organometallic chemistry, showcasing the unique reactivity of these systems [1] [2]. These complexes demonstrate the capability for both element-hydrogen activation and insertion reactions due to the nucleophilic nature of the carbon exo atom in the pentafulvene moiety.

The synthesis typically involves reaction of bis(pentafulvene)titanium precursors with various phenylhydrazones under controlled conditions. The resulting complexes exhibit remarkable structural diversity depending on the specific hydrazone substrate employed [1]. For benzaldehyde phenylhydrazone specifically, the predominant pathway involves N-H bond activation by one of the fulvene moieties, leading to κ²N,N side-on coordination of the resulting hydrazonido ligand.

Structural characteristics of these titanium-pentafulvene-hydrazone complexes include balanced Ti-N bond distances that are notably uniform compared to typical hydrazido complexes [1]. The titanium-carbon exo bonds of the remaining fulvene moiety are significantly elongated (2.51-2.59 Å) compared to the parent bis(pentafulvene)titanium complexes (2.34-2.36 Å), indicating reduced reactivity of the remaining fulvene unit [1].

Electronic structure analysis reveals that most of these complexes achieve 18-electron configurations, contributing to their thermal stability and restricted follow-up reactivity [1]. NMR spectroscopy shows characteristic deshielding of aldimine protons (7.65-8.03 ppm), confirming that additional C═N insertion has not occurred [1]. The ¹⁵N NMR signals appear between 282-304 ppm for the N^α atom and 160-201 ppm for the N^β atom [1].

Mechanistic insights suggest that the reaction pathway depends critically on the electronic nature of the hydrazone substrate. Electron-withdrawing groups like pentafluorobenzaldehyde were tested to promote C═N insertion reactivity, but these attempts were unsuccessful, with the complexes preferring the thermodynamically favored hydrazonido coordination mode [1].

Insertion chemistry becomes accessible with specific hydrazone derivatives. Cinnamon aldehyde phenylhydrazone uniquely undergoes C═N double bond insertion into the Ti-C^exo bond, forming κ¹N hydrazido complexes with 16-electron configuration [1]. This insertion pathway is characterized by formation of new C-C bonds (1.57 Å) and conversion of the C═N double bond to a C-N single bond (1.48 Å) [1].

The thermal behavior of these complexes shows decomposition around 60°C in solution, limiting their stability window [1]. However, the solid-state structures are remarkably stable and can be stored under inert atmosphere for extended periods.

Reactivity studies indicate that the 18-electron hydrazonido complexes show little tendency toward further chemical transformations, likely due to their saturated electronic configuration [1]. Attempts to induce insertion reactions with ketones, nitriles, and isothiocyanates were unsuccessful, with starting materials being recovered unchanged [1].

Copper(II) Coordination Polymers

Copper(II) coordination polymers incorporating benzaldehyde phenylhydrazone and related hydrazone ligands represent an important class of materials with diverse structural architectures and functional properties [5] [6] [7]. These systems demonstrate the versatility of hydrazone ligands in constructing extended network structures with potential applications in catalysis, sensing, and materials science.

Structural diversity in copper-hydrazone coordination polymers encompasses one-dimensional chain structures, two-dimensional layered arrangements, and three-dimensional networks [5] [6]. The coordination geometry around copper centers typically involves square planar or distorted octahedral arrangements, with the hydrazone ligands adopting various binding modes including tridentate ONO coordination through phenolic oxygen, azomethine nitrogen, and carboxylate oxygen atoms [6].

One-dimensional coordination polymers are frequently observed, often featuring zipper-like structures where copper centers are bridged by hydrazone ligands [6]. In these systems, the copper atoms typically exhibit distorted square planar geometry with τ₄ index values around 0.33-0.35, indicating subtle deviation from ideal square planar coordination [6]. The bridging occurs through carboxylate groups in an end-on fashion, creating chains with Cu-Cu distances of approximately 4.8 Å along the chain direction [6].

Two-dimensional structures form through μ-phenoxo bridging modes, where the deprotonated phenolic oxygen atoms serve as bridges between copper centers [7]. These arrangements often lead to dinuclear copper units that are further connected through bridging ligands. Variable-temperature magnetic susceptibility studies of such systems reveal ferromagnetic exchange coupling with J values around 10-11 cm⁻¹, attributed to the presence of additional water bridges that modify the magnetic exchange pathways [7].

Three-dimensional networks can be achieved through multiple bridging modes operating simultaneously, including combinations of carboxylate bridging, phenoxo bridging, and auxiliary ligand coordination [5]. These complex structures often incorporate secondary ligands such as 4,4'-bipyridine or 1,4-bis(1H-imidazol-1-yl)benzene to create extended frameworks [5].

Supramolecular interactions play crucial roles in stabilizing the polymeric structures. Hirshfeld surface analysis reveals that H···H and H···Cl interactions dominate the molecular packing in many systems, with contributions of 25-36% and 33% respectively [6]. Additional stabilization comes from π···π stacking interactions between aromatic rings and various hydrogen bonding networks [6].

Electronic properties of copper-hydrazone coordination polymers show characteristic d-d transitions around 15,480 cm⁻¹ in the visible region, consistent with square planar d⁹ configuration [6]. The electronic spectra also display ligand-to-metal charge transfer (LMCT) transitions in the UV region, with computational studies confirming the involvement of copper d orbitals in the excited states [6].

Magnetic behavior varies significantly depending on the bridging arrangements and Cu-Cu distances. Systems with phenoxo bridges and additional water coordination typically exhibit ferromagnetic coupling, while those with only carboxylate bridges may show weak antiferromagnetic interactions [7]. EPR studies at 77 K reveal axial symmetry with g‖ = 2.27 and g⊥ = 2.06, consistent with square planar coordination [6].

Thermal stability analysis shows that these coordination polymers typically remain stable up to 100-150°C before undergoing decomposition [6]. The thermal decomposition often proceeds through loss of coordinated water molecules, followed by degradation of organic ligand components, ultimately leaving copper oxide residues [6].

Catalytic applications of copper-hydrazone coordination polymers include photocatalytic degradation of organic dyes, particularly methylene blue, in the presence of hydrogen peroxide [5]. These systems show excellent structural stability during catalytic processes and can be reused multiple times with maintained activity [5]. The catalytic mechanism involves generation of hydroxyl radicals and holes as the primary active species [5].

Catalytic Applications in C–C Bond Formation

The catalytic applications of benzaldehyde phenylhydrazone and related hydrazone metal complexes in carbon-carbon bond formation represent a rapidly expanding area of research, encompassing diverse reaction types and mechanistic pathways [8] [9] [10] [11]. These systems demonstrate remarkable efficiency in facilitating challenging organic transformations through various catalytic mechanisms.

Suzuki Cross-Coupling Reactions have been successfully catalyzed by nickel-hydrazone complexes, offering an alternative to traditional palladium-based systems [10]. The nickel(II)-hydrazone complex NiCl₂(L) shows excellent catalytic performance in methanol solvent with K₂CO₃ as base at 65°C [10]. The optimal conditions involve 0.5 mol% catalyst loading with 2-hour reaction times, achieving high conversion rates and turnover numbers [10]. The proposed mechanism follows a Pd-like catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [10].

Hydroaminoalkylation catalysis represents one of the most significant applications of titanium-pentafulvene-hydrazone systems [1]. The simultaneous N-H and C-H activation capability of these complexes enables highly selective formation of C-C and C-N bonds [1]. The mechanism involves initial coordination of the hydrazone substrate, followed by sequential activation of N-H and C-H bonds, ultimately leading to alkylation products with excellent regio- and stereoselectivity [1].

Photoredox catalytic applications utilize the light-absorbing properties of metal-hydrazone complexes to promote C-C bond formation under mild conditions [11] [12]. These systems can facilitate dehalogenation reactions of aryl halides, including fluorides, chlorides, bromides, and iodides, converting them to the corresponding arenes with exceptional yields [11]. The mechanism involves photoexcitation of the metal complex, electron transfer to the substrate, and subsequent radical-mediated bond formation [11].

Hydrogen Evolution Reaction (HER) catalysis has been demonstrated with pyridyl aroyl hydrazone metal complexes, particularly nickel systems [8]. The NiL₂ complex shows remarkable performance with a maximum turnover frequency of 7040 s⁻¹ and 0.42 V overpotential when using triethylamine hydrochloride as proton source [8]. Both experimental and computational studies suggest a ligand-centered metal-assisted catalysis pathway, where the metal serves as an auxiliary redox site facilitating two-electron chemistry at the ligand [8].

Oxidative C-C coupling reactions are catalyzed by copper coordination polymers containing hydrazone ligands [5] [9]. These systems show particular effectiveness in oxidation reactions, epoxidation processes, and alkylation reactions [9]. The catalytic activity benefits from the coordination polymer structure, which provides multiple active sites and enhanced stability during catalytic cycles [9].

Mechanistic diversity in hydrazone-catalyzed C-C bond formation encompasses several distinct pathways:

- Metal-centered catalysis involves traditional organometallic reaction cycles where the metal undergoes oxidative addition/reductive elimination sequences [10]

- Ligand-centered catalysis utilizes the redox activity of the hydrazone ligand itself, with the metal serving as an electron reservoir [8]

- Cooperative catalysis combines metal and ligand reactivity for enhanced selectivity and efficiency [1]

- Photoredox mechanisms exploit light-induced electron transfer processes to generate reactive intermediates [11] [12]

Substrate scope for these catalytic systems is remarkably broad, encompassing aryl halides, aldehydes, ketones, alkenes, and various heterocyclic compounds [8] [9] [10] [11]. The tolerance for diverse functional groups makes these catalysts valuable for complex molecule synthesis.

Turnover frequencies vary significantly depending on the reaction type and catalyst system. Suzuki coupling reactions achieve high turnover rates comparable to traditional palladium catalysts [10], while hydrogen evolution reactions can reach frequencies exceeding 7000 s⁻¹ [8]. Photoredox systems typically operate at moderate rates but offer excellent functional group tolerance [11].

Selectivity patterns in hydrazone-catalyzed reactions often favor specific regio- and stereochemical outcomes. The chelating nature of hydrazone ligands creates well-defined coordination environments that promote selective bond formation [1] [9]. This selectivity is particularly valuable in asymmetric synthesis applications where precise stereochemical control is required.

Industrial relevance of these catalytic systems continues to grow as sustainable chemistry initiatives drive the search for earth-abundant metal alternatives to precious metal catalysts [8] [9]. The combination of high activity, selectivity, and use of readily available metals makes hydrazone-based catalysts attractive for large-scale applications.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant